2-Amino-1,8-naphthyridine-3-carboxamide
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Overview
Description
2-Amino-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the naphthyridine family. This compound has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with an amino group at the 2-position and a carboxamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,8-naphthyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the Friedländer synthesis, which involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2-Amino-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the production of reactive oxygen species (ROS) and modulate the TLR4/Myd88/NF-κB signaling pathway, thereby exerting anti-inflammatory effects . Additionally, the compound can interact with topoisomerase II, leading to cytotoxic effects on cancer cells .
Comparison with Similar Compounds
2-Amino-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds, such as:
1,8-Naphthyridine-3-carboxylic acid: This compound shares a similar core structure but lacks the amino group at the 2-position.
1,8-Naphthyridine-2-carboxamide: This derivative has a carboxamide group at the 2-position instead of the 3-position.
1,6-Naphthyridine derivatives: These compounds have different nitrogen atom arrangements within the naphthyridine core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
CAS No. |
15935-96-3 |
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Molecular Formula |
C9H8N4O |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
2-amino-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C9H8N4O/c10-7-6(8(11)14)4-5-2-1-3-12-9(5)13-7/h1-4H,(H2,11,14)(H2,10,12,13) |
InChI Key |
HPADGDFXUYBWMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C(=O)N |
Origin of Product |
United States |
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